molecular formula C7H10ClN3O B1355107 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol CAS No. 55662-19-6

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

Cat. No. B1355107
Key on ui cas rn: 55662-19-6
M. Wt: 187.63 g/mol
InChI Key: VKJXZBFICQTCHJ-UHFFFAOYSA-N
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Patent
US04339453

Procedure details

2,4-Dichloropyrimidine (4.5 g, 0.03 m) in an n-butanol (50 ml)-water (50 ml) mixture is reacted with 3-amino-1-propanol (4.5 g, 0.06 m) following the procedure of Example 1. After stirring at room temperature for 24 hours, water (200 ml) is added, the mixture is extracted with methylene chloride (3×200 ml), the combined organic extracts are washed well with water, dried, and concentrated. Recrystallization of the solid residue from methylene chloride/hexane yields 2.8 g of 2-chloro-4-(3-hydroxypropylamino)pyrimidine, m.p. 113°-114° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C(O)CCC.[NH2:14][CH2:15][CH2:16][CH2:17][OH:18]>O>[Cl:1][C:2]1[N:7]=[C:6]([NH:14][CH2:15][CH2:16][CH2:17][OH:18])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
4.5 g
Type
reactant
Smiles
NCCCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride (3×200 ml)
WASH
Type
WASH
Details
the combined organic extracts are washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid residue from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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